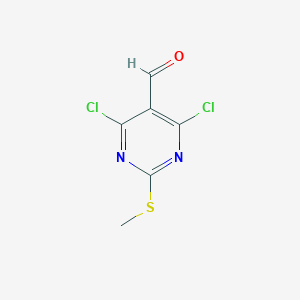

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHGOAKYYORQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404898 | |

| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-11-9 | |

| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33097-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde spectroscopic data (NMR, IR, MS)

CAS Registry Number: 33097-11-9

Molecular Formula:

Executive Summary

This technical guide provides a comprehensive analysis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (DCMC) , a critical heterocyclic scaffold in medicinal chemistry.[2] DCMC serves as a "linchpin" intermediate for synthesizing fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines) often targeted in kinase inhibitor discovery.[2]

Its utility stems from its trifunctional nature:

-

Electrophilic C4/C6 positions: Highly activated for Nucleophilic Aromatic Substitution (

). -

Reactive Aldehyde (C5): A handle for condensation, reduction, or reductive amination.[2]

-

Methylthio Group (C2): A latent leaving group (upon oxidation to sulfone) or a stability anchor.[2]

Part 1: Structural Analysis & Reactivity Profile[3]

The reactivity of DCMC is dictated by the electronic push-pull effects across the pyrimidine ring.[2]

Electronic Distribution[3][4]

-

C4 and C6 Positions: The presence of the electron-withdrawing formyl group at C5 significantly lowers the LUMO energy at C4 and C6.[2] This makes them exceptionally susceptible to nucleophilic attack by amines, thiols, or alkoxides.[2]

-

C5 Aldehyde: Due to the adjacent electron-deficient pyrimidine ring, the aldehyde carbon is highly electrophilic, facilitating rapid Knoevenagel condensations or Schiff base formation.[2]

-

C2 Methylthio: This group acts as a weak electron donor by resonance but is generally stable under the conditions used to functionalize C4/C6.[2] It can be selectively oxidized later to a sulfoxide/sulfone (

) to permit a final displacement.[2]

Part 2: Spectroscopic Characterization[3][5]

The following data sets provide a self-validating system for confirming the identity of DCMC.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.35 | Singlet (s) | 1H | -CHO (C5) | Highly deshielded due to the anisotropy of the carbonyl and the electron-deficient pyrimidine ring.[2] | |

| 2.62 | Singlet (s) | 3H | -S | Typical shift for S-methyl; lack of splitting confirms no adjacent protons. | |

| 185.4 | - | - | C=O | Characteristic aldehyde carbonyl carbon.[2] | |

| 175.8 | - | - | C2 | Deshielded by the adjacent nitrogens and sulfur atom.[2] | |

| 163.5 | - | - | C4 / C6 | Attached to Chlorine; chemical equivalence is maintained due to symmetry. | |

| 116.2 | - | - | C5 | Shielded relative to C4/C6, but acts as the ipso carbon for the formyl group.[2] | |

| 15.1 | - | - | -S | Typical aliphatic methyl on sulfur.[2] |

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 1695 - 1710 | Strong | Primary Identifier. Confirms the presence of the aldehyde. | |

| 1530 - 1560 | Medium | Pyrimidine ring skeletal vibrations. | |

| 1050 - 1080 | Medium | Aryl chloride stretch (often coupled with ring modes).[2] | |

| 2850 / 2920 | Weak | Aliphatic C-H stretch from the methylthio group.[2] |

Mass Spectrometry (MS)

Ionization: EI or ESI+

The presence of two chlorine atoms creates a distinct isotopic fingerprint. Chlorine exists as

| m/z Peak | Relative Abundance (Approx) | Ion Composition | Interpretation |

| 222 | 100% | Molecular ion (Base peak in EI).[2] | |

| 224 | 65% | First isotope peak.[2] The high intensity confirms at least one Cl, ratio suggests two.[2][3] | |

| 226 | 11% | Second isotope peak.[2] The 9:6:1 ratio pattern is diagnostic for | |

| 193 | Variable | Loss of the formyl group (alpha-cleavage).[2] |

Part 3: Synthetic Pathway (Vilsmeier-Haack)[3][5]

The synthesis of DCMC is a classic example of the Vilsmeier-Haack reaction , which performs two functions simultaneously: formylation at C5 and chlorination at C4/C6.[2]

Reaction Workflow

Substrate: 2-(methylthio)pyrimidine-4,6-diol (or its tautomer, thiobarbituric acid derivative).

Reagents: Phosphorus Oxychloride (

Figure 1: Vilsmeier-Haack synthetic flow.[2][4] The reaction converts hydroxyls to chlorides and installs the aldehyde in one pot.[2]

Detailed Protocol

-

Reagent Formation: In a dry flask under

, cool -

Addition: Add 2-(methylthio)pyrimidine-4,6-diol portion-wise.

-

Heating: Heat the mixture to reflux (~100°C) for 4–6 hours. The solution usually turns dark red/brown.[2]

-

Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the chlorines.

-

Isolation: The product precipitates as a yellow/tan solid.[2] Filter, wash with cold water, and dry.[2][5] Recrystallize from Ethanol/Hexane if necessary.[2]

Part 4: Applications in Drug Discovery[3]

DCMC is a "divergent node" in synthesis.[2] The diagram below illustrates how it is processed into bioactive scaffolds.

Figure 2: Divergent synthesis map showing the three primary reaction vectors for DCMC.

Quality Control & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The aldehyde is prone to air oxidation to the carboxylic acid over long periods.[2]

-

Impurity Profile: Common impurities include the mono-chloro derivative (incomplete reaction) or the carboxylic acid (over-oxidation).[2]

-

TLC: Visualizes well under UV (254 nm) due to the conjugated pyrimidine system.[2]

References

-

Synthesis & Vilsmeier-Haack Mechanism: Santagada, V., et al. "Synthesis of pyrimido[5,4-b]indoles and pyrimido[4,5-b]indoles."[2] Journal of Heterocyclic Chemistry, vol. 36, no. 5, 1999.[2] [2]

-

Physical Properties & CAS Verification: Sigma-Aldrich Product Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde (CAS 33097-11-9).[1][2] (Note: Link directs to the general scaffold category; verify specific CAS 33097-11-9 in search).[2]

-

Spectroscopic Data Correlation: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] "Chlorine Isotope Patterns." [2]

-

Medicinal Chemistry Applications: Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases."[2] Journal of Medicinal Chemistry, vol. 43, no.[2] 24, 2000. (Demonstrates the use of similar 4,6-dichloro-5-formyl pyrimidine intermediates).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

The Methylthio Group in Pyrimidine Chemistry: A Strategic Handle for Diversification

Executive Summary: The "Catch-and-Release" Strategy

In the architecture of bioactive pyrimidines, the methylthio group (-SMe) is rarely the final pharmacophore. Instead, it serves as a premier strategic handle —a "masked" electrophile that offers a unique balance of stability and latent reactivity. Unlike chloro- or fluoropyrimidines, which are permanently activated and prone to hydrolysis or indiscriminate nucleophilic attack, the methylthio ether is chemically robust under a wide range of acidic, basic, and reductive conditions.

However, its true value lies in its tunable activation . Through controlled oxidation to sulfoxides (-SOMe) or sulfones (-SO

This guide details the mechanistic underpinnings, installation, activation, and displacement of the methylthio group, providing field-proven protocols for high-value pyrimidine synthesis.

Electronic Profile and Stability

The pyrimidine ring is electron-deficient (

-

C2 vs. C4/C6 Positioning: The C2 and C4/C6 positions are activated by the ring nitrogens. The -SMe group at C2 is generally less reactive toward direct displacement than at C4, due to the specific resonance contributions and the "alpha-effect" of the flanking nitrogens.

-

Stability: The -SMe group is stable against:

-

Lithiation: Compatible with directed ortho-metalation (DoM) at C5.

-

Reduction: Survives standard hydrogenation (Pd/C) and hydride reductions (NaBH

). -

Mild Acid/Base: Resistant to hydrolysis that would cleave esters or amides.

-

Comparative Leaving Group Ability (S Ar)

The following table illustrates the dramatic shift in reactivity upon oxidation, a concept quantified in kinetic studies of heterocyclic substitution.

| Leaving Group | Structure | Relative Rate ( | Reactivity Profile | |

| Methylthio | -SMe | 0.00 | 1 | Inert/Stable. Requires forcing conditions or strong nucleophiles. |

| Methylsulfinyl | -S(O)Me | 0.49 | ~500 | Activated. Good leaving group; chiral center adds complexity. |

| Methylsulfonyl | -SO | 0.72 | >850,000 | Hyper-Active. Displaced by weak nucleophiles (anilines, thiols) at RT. |

| Chloro | -Cl | 0.23 | ~200 | Standard. Moderate reactivity; prone to hydrolysis. |

Data synthesized from kinetic studies on activated pyrimidines and furan derivatives [1, 2].[1]

Synthetic Installation

The most robust method for installing the -SMe group is the S-methylation of thiouracils (pyrimidinethiones). This approach is preferred over nucleophilic displacement of chloropyrimidines with thiomethoxide due to the avoidance of foul-smelling reagents and higher regioselectivity.

Mechanism: S-Alkylation of Thio-Lactams

Thiouracils exist in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Under basic conditions, the thiolate anion is generated, which is a soft nucleophile that reacts rapidly with "soft" electrophiles like iodomethane (MeI).

Figure 1: Mechanism of S-methylation of thiouracil. The reaction is driven by the formation of the stable thioether.

Activation Protocol: The Sulfone Route

Direct displacement of the -SMe group requires harsh conditions (high heat, sealed tube) and strong nucleophiles. To access a broader chemical space under mild conditions, oxidation to the sulfone is the gold standard.

The "Catch-and-Release" Workflow

-

Catch: Install -SMe early. Carry out diverse transformations on the ring (e.g., lithiation, alkylation).[2]

-

Activate: Oxidize -SMe to -SO

Me using m-CPBA or Oxone. -

Release: Displace -SO

Me with a nucleophile (amine, alcohol, carbon) or use in cross-coupling.

Experimental Protocol: Oxidation to Sulfone

Context: This protocol uses m-chloroperbenzoic acid (m-CPBA), preferred for its solubility in DCM, allowing for easy workup.

Reagents:

-

Starting Material: 2-(Methylthio)pyrimidine derivative (1.0 equiv)[3][4]

-

Oxidant: m-CPBA (2.2 - 2.5 equiv)

-

Solvent: Dichloromethane (DCM) (0.1 M concentration)

-

Quench: Na

S

Procedure:

-

Dissolution: Dissolve the substrate in DCM and cool to 0°C in an ice bath. Reason: Controlling the exotherm is crucial to prevent N-oxidation of the pyrimidine ring.

-

Addition: Add m-CPBA portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS. The intermediate sulfoxide (SOMe) appears first; complete conversion to sulfone (SO

Me) is required for maximum reactivity. -

Workup: Dilute with DCM. Wash sequentially with sat. Na

S -

Isolation: Dry organic layer over MgSO

, filter, and concentrate. Sulfones often crystallize upon standing.

The Liebeskind-Srogl Cross-Coupling[5][6]

While

Mechanism & Advantages

Unlike Suzuki or Stille couplings that use halides, this reaction uses a Copper(I) cofactor (CuTC) to activate the sulfur-carbon bond via coordination, facilitating oxidative addition to Palladium(0).

-

Baseless: The reaction proceeds under neutral conditions, preserving base-sensitive groups.

-

Chemoselectivity: It is orthogonal to Suzuki coupling; a chloride and a thiomethyl group can be differentiated (Cl reacts in Suzuki, SMe is inert; SMe reacts in Liebeskind-Srogl, Cl is often inert depending on catalyst).

Figure 2: The Liebeskind-Srogl Catalytic Cycle.[5] Note the dual role of Cu(I) in activating the sulfur and facilitating transmetalation.[5]

Experimental Protocol: Liebeskind-Srogl Coupling

Reagents:

-

Substrate: Pyrimidine-SMe (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(PPh

) -

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

-

Solvent: THF (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Critical: Oxygen poisons the Pd(0) catalyst.

-

Mixing: Add Pyrimidine-SMe, Boronic Acid, and CuTC.

-

Catalyst Addition: Add Pd catalyst and degassed THF.

-

Heating: Heat to 50–60°C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify via column chromatography.

Case Study: MPS1 Inhibitor Synthesis

A relevant application of this chemistry is found in the development of Monopolar Spindle 1 (MPS1) inhibitors, specifically pyrido[3,4-d]pyrimidine derivatives [3].[6]

-

Challenge: The researchers needed to introduce a bulky amine at the C2 position while maintaining a sensitive scaffold.

-

Strategy:

-

Scaffold Synthesis: Constructed the 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine core.

-

Differentiation: The C8-Cl was displaced first (more reactive due to sterics and electronics) with a neopentyl amine.

-

Activation: The C2-SMe group was "caught" and held stable during the C8 displacement. It was then oxidized to the sulfone (-SO

Me) using m-CPBA.[4] -

Displacement: The C2-SO

Me was displaced by an aniline derivative under mild conditions to yield the final clinical candidate.

-

This sequence perfectly demonstrates the orthogonality of the SMe group to halides and its utility in sequential functionalization.

References

-

BenchChem. (2025).[1][7] The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. BenchChem Technical Guides. 7

-

Baraldi, P. G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. 8

-

Naud, S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry. 6[5]

- Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society.

-

Villalobos, A., et al. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Electrophilic Substitution on the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence in nucleobases such as cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] However, the inherent electronic properties of the pyrimidine ring present unique challenges to its synthetic modification, particularly through electrophilic substitution. This guide provides a comprehensive exploration of the principles, protocols, and strategic considerations for effecting electrophilic substitution on this important heterocyclic system.

The Electronic Landscape of the Pyrimidine Ring: An Inherent Resistance to Electrophilic Attack

Pyrimidine is a π-deficient heteroaromatic compound, a consequence of the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[3][4] This π-deficiency significantly reduces the electron density of the aromatic system, making it substantially less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are particularly electron-deficient, rendering them highly resistant to electrophilic attack. The C5 position is the least electron-deficient and is consequently the primary site for electrophilic substitution.[4]

The basicity of the nitrogen atoms also plays a crucial role. Under the strongly acidic conditions often required for electrophilic aromatic substitution, the pyrimidine ring is readily protonated, further deactivating the ring towards electrophilic attack.[3]

Caption: Electron distribution in the pyrimidine ring, highlighting the electron-deficient positions.

Strategies to Enhance Reactivity: Activating the Pyrimidine Core

To overcome the inherent low reactivity of the pyrimidine ring, several strategies can be employed:

-

Introduction of Activating Groups: The presence of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups significantly enhances the electron density of the ring, facilitating electrophilic substitution. These groups are typically introduced at the C2, C4, or C6 positions and direct the electrophile to the C5 position.

-

Formation of Pyrimidine N-oxides: Conversion of one of the ring nitrogen atoms to an N-oxide introduces a powerful activating group. The N-oxide group can donate electron density into the ring through resonance, increasing its susceptibility to electrophilic attack.

-

Utilization of Pyrimidones: Pyrimidones, which are tautomers of hydroxypyrimidines, are more reactive towards electrophiles. The enolate character of the pyrimidone ring increases its nucleophilicity.[3]

Key Electrophilic Substitution Reactions and Protocols

Halogenation

Halogenation of the pyrimidine ring is a crucial transformation for introducing a versatile synthetic handle for further functionalization.

The mechanism proceeds via the typical electrophilic aromatic substitution pathway, involving the attack of the π-system on the electrophilic halogen species to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Caption: General mechanism for the halogenation of pyrimidine.

This protocol describes the bromination of an activated pyrimidine derivative.

Materials:

-

2-Aminopyrimidine

-

Bromine

-

Glacial Acetic Acid

-

Sodium acetate

Procedure:

-

Dissolve 2-aminopyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add sodium acetate (1.1 eq) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

The precipitated product, 2-amino-5-bromopyrimidine, is collected by filtration, washed with cold water, and dried.

| Reactant | Molar Eq. |

| 2-Aminopyrimidine | 1.0 |

| Bromine | 1.0 |

| Sodium Acetate | 1.1 |

This protocol outlines the chlorination of a pyrimidinedione.

Materials:

-

2,4-Dihydroxypyrimidine (Uracil)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

Procedure:

-

In a fume hood, carefully add uracil (1.0 eq) to a flask containing phosphorus oxychloride (excess).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

The product, 2,4-dichloro-5-chloromethylpyrimidine (if the reaction is vigorous) or other chlorinated species, can be extracted with an organic solvent like chloroform.

-

The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Nitration

Nitration introduces a nitro group onto the pyrimidine ring, which can serve as a precursor for an amino group or as a powerful electron-withdrawing group.

The nitration of pyrimidine follows the standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

Caption: General mechanism for the nitration of an activated pyrimidine.

This protocol details the nitration of an activated pyrimidine derivative.

Materials:

-

2,4-Dimethoxypyrimidine

-

Concentrated Nitric Acid (fuming)

-

Concentrated Sulfuric Acid

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 2,4-dimethoxypyrimidine (1.0 eq) to the cold sulfuric acid with stirring.

-

From the dropping funnel, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 2,4-dimethoxy-5-nitropyrimidine, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

| Reactant | Molar Eq. |

| 2,4-Dimethoxypyrimidine | 1.0 |

| Fuming Nitric Acid | 1.1 |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrimidine ring, which can enhance water solubility or serve as a directing group.

This protocol describes the sulfonation of a pyrimidone.

Materials:

-

2-Pyrimidone

-

Oleum (fuming sulfuric acid, 20% SO₃)

Procedure:

-

In a fume hood, carefully add 2-pyrimidone (1.0 eq) in small portions to oleum with stirring in a flask cooled in an ice bath.

-

After the addition is complete, heat the reaction mixture to 100-110°C for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of barium hydroxide or calcium hydroxide to precipitate the sulfate as barium or calcium sulfate.

-

Filter off the precipitate. The filtrate contains the salt of 2-pyrimidone-5-sulfonic acid.

-

The free sulfonic acid can be obtained by careful acidification of the filtrate and evaporation of the solvent.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

This protocol details the formylation of a substituted pyrimidine.[6]

Materials:

-

2-Methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Benzene (or other suitable solvent)

Procedure:

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.0 eq) to ice-cold DMF (2.0 eq) with stirring.

-

To this reagent, add a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq) in benzene.

-

Heat the reaction mixture to reflux for 6 hours.[6]

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, 4-chloro-5-formyl-6-hydroxy-2-methylpyrimidine, is collected by filtration, washed with water, and dried.

| Reactant | Molar Eq. |

| 2-Methylpyrimidine-4,6-diol | 1.0 |

| POCl₃ | 1.0 |

| DMF | 2.0 |

The Influence of Substituents: A Guide to Regioselectivity and Reactivity

The nature and position of substituents on the pyrimidine ring have a profound impact on the outcome of electrophilic substitution reactions.

-

Activating Groups (EDGs): -NH₂, -OH, -OR, and alkyl groups increase the electron density of the ring, making it more susceptible to electrophilic attack. They strongly direct the incoming electrophile to the C5 position. The order of activation is generally -NH₂ > -OH > -OR > alkyl.

-

Deactivating Groups (EWGs): -NO₂, -CN, -SO₃H, and halogens decrease the electron density of the ring, making electrophilic substitution more difficult. If an electrophilic substitution is forced to occur on a pyrimidine ring bearing a deactivating group, it will still preferentially take place at the C5 position, as it remains the least electron-deficient site.

| Substituent at C2/C4/C6 | Effect on Reactivity | Directing Influence |

| -NH₂, -OH, -OR | Activating | Strongly C5-directing |

| -Alkyl | Activating | C5-directing |

| -Cl, -Br, -I | Deactivating | C5-directing |

| -NO₂, -CN, -SO₃H | Strongly Deactivating | C5-directing |

Conclusion: Navigating the Challenges of Pyrimidine Functionalization

Electrophilic substitution on the pyrimidine ring is a challenging yet essential transformation in synthetic organic chemistry. The π-deficient nature of the ring necessitates the use of activating strategies, such as the introduction of electron-donating substituents or the formation of N-oxides and pyrimidones. A thorough understanding of the electronic effects of substituents is paramount for predicting and controlling the regioselectivity of these reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully navigate the intricacies of pyrimidine functionalization and unlock the potential of this versatile heterocyclic scaffold.

References

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Bhatnagar, A., et al. (n.d.). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Semantic Scholar. Retrieved from [Link]

-

University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

-

ACS Publications. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. Retrieved from [Link]

-

PMC. (2023). A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

-

Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

-

CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Synthesis and Derivatization of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

[1]

Abstract

This application note provides a comprehensive protocol for the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 33097-11-9), a highly versatile scaffold in medicinal chemistry. This pyrimidine derivative serves as a critical intermediate for the development of kinase inhibitors (e.g., p38 MAPK), antivirals, and fused heterocyclic systems like pyrido[2,3-d]pyrimidines. The guide details the Vilsmeier-Haack formylation/chlorination of 4,6-dihydroxy-2-(methylthio)pyrimidine, followed by protocols for regioselective nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde scaffold is unique due to its three distinct electrophilic sites:

-

C4/C6 Positions: Highly reactive towards nucleophilic attack (amines, alkoxides) due to activation by ring nitrogens and the electron-withdrawing formyl group.

-

C5-Formyl Group: A handle for condensation reactions (Schiff bases, Wittig) or cyclization to fused rings.

-

C2-Methylthio Group: A latent electrophile; oxidation to sulfoxide/sulfone renders it a potent leaving group for late-stage diversification.

Retrosynthetic Strategy

The synthesis relies on the simultaneous installation of the chlorine atoms and the formyl group using the Vilsmeier-Haack reagent.

Figure 1: Retrosynthetic disconnection showing the construction of the core scaffold.

Core Synthesis Protocol

Objective: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde from 4,6-dihydroxy-2-(methylthio)pyrimidine.

Materials

-

Substrate: 4,6-Dihydroxy-2-(methylthio)pyrimidine (1.0 equiv)

-

Reagent: Phosphorus oxychloride (

) (5.0–10.0 equiv) -

Reagent/Solvent:

-Dimethylformamide (DMF) (2.0–3.0 equiv) -

Solvent (Optional): 1,2-Dichloroethane (if reducing

volume)

Step-by-Step Procedure

-

Vilsmeier Reagent Formation (Critical):

-

Charge a dry round-bottom flask with

(excess, acts as solvent/reagent). -

Cool to 0°C using an ice/salt bath.

-

Add DMF dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10°C.

-

Stir at 0°C for 30–60 minutes to ensure formation of the chloroiminium salt (Vilsmeier reagent).

-

-

Substrate Addition:

-

Add solid 4,6-dihydroxy-2-(methylthio)pyrimidine portion-wise to the stirred Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature over 30 minutes.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 100–110°C) .

-

Maintain reflux for 3–6 hours . The suspension should become a clear, dark solution, indicating consumption of the starting material.

-

Monitor: TLC (10% MeOH in DCM) or LC-MS.

-

-

Workup (Quenching):

-

Remove excess

by rotary evaporation under reduced pressure (use a caustic trap for acidic vapors). -

Pour the viscous residue slowly onto crushed ice (approx. 5x volume) with vigorous stirring. Caution: Violent hydrolysis of residual reagents releases HCl gas.

-

Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

-

Isolation:

-

Extract the aqueous phase with Ethyl Acetate (

). -

Wash combined organics with saturated

(until neutral) and Brine. -

Dry over anhydrous

, filter, and concentrate.[1] -

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Typical Yield: 55–75% (Yellow solid).

-

Mechanistic Insight

The reaction proceeds via a double chlorination and formylation sequence. The Vilsmeier reagent attacks the electron-rich pyrimidine ring (typically at C5), while

Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack reaction on the pyrimidine diol.

Derivatization Protocols

Protocol A: Regioselective (Synthesis of 4-Amino Derivatives)

The 4- and 6-positions are chemically equivalent in the parent molecule. However, upon mono-substitution, the second position becomes deactivated, allowing for controlled synthesis of asymmetric pyrimidines.

-

Dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 equiv) in dry THF or DCM.

-

Cool to 0°C.

-

Add amine (1.0–1.1 equiv) and a base (TEA or DIPEA, 1.2 equiv).

-

Stir at 0°C to RT for 1–2 hours. Note: Higher temperatures may lead to bis-substitution.

-

Workup: Wash with water, dry, and concentrate.[2]

-

Outcome: 4-chloro-6-(substituted-amino)-2-(methylthio)pyrimidine-5-carbaldehyde.

Protocol B: Aldehyde Condensation (Hydrazone Formation)

This reaction is typical for characterization or preparing precursors for bicyclic systems.

-

Dissolve the aldehyde (1.0 equiv) in Ethanol.

-

Add Phenylhydrazine (1.0 equiv) and a catalytic amount of Acetic Acid.

-

Stir at RT for 30 minutes. A precipitate usually forms immediately.

-

Filter and wash with cold ethanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete hydrolysis of iminium salt | Increase stirring time in ice water (up to 4h) or adjust pH to ~4-5 during workup. |

| Bis-substitution (SnAr) | Temperature too high or excess amine | Conduct reaction at -10°C to 0°C; add amine dropwise; use exact stoichiometry. |

| Exotherm/Runaway | Fast addition of DMF to POCl3 | Strictly control addition rate; ensure efficient cooling (internal temp < 10°C). |

| Dark/Tar Product | Polymerization or decomposition | Avoid excessive heating (>120°C); ensure inert atmosphere ( |

Safety Information

-

Phosphorus Oxychloride (

): Highly toxic, corrosive, and reacts violently with water. Handle in a fume hood. Wear chemical-resistant gloves and a face shield. -

DMF: Hepatotoxic and teratogenic. Avoid skin contact.

-

Reaction Hazards: The quenching step releases significant heat and HCl gas. Use a large excess of ice and add the reaction mixture slowly.

References

-

Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde

- ChemicalBook. "4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis."

-

Vilsmeier-Haack Reaction Mechanism & Conditions

-

Regioselective Nucleophilic Substitution on Pyrimidines

- PMC - NCBI.

-

Target Molecule Data (CAS 33097-11-9)

-

General Vilsmeier Protocol on Pyrimidine Diols

- MDPI. "Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction."

Sources

- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. 4,6-DICHLORO-2-METHYLSULFANYL-PYRIMIDINE-5-CARBALDEHYDE | 33097-11-9 [chemicalbook.com]

- 6. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 33097-11-9|4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

Application Notes and Protocols: Knoevenagel Condensation with Pyrimidine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents, particularly in oncology.[1][3][4][5] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction, revered for its efficiency in creating α,β-unsaturated systems.[6][7] This reaction provides a direct and atom-economical route to introduce diverse functionalities onto the pyrimidine scaffold, thereby generating libraries of novel compounds for drug discovery and development.[2]

This application note provides a comprehensive guide to the experimental procedures for the Knoevenagel condensation of pyrimidine aldehydes with various active methylene compounds. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and present typical characterization data for the resulting pyrimidine-based Knoevenagel adducts. Furthermore, we will explore the downstream applications of these products, particularly in the synthesis of fused heterocyclic systems of medicinal importance.

Mechanistic Insights: The Role of Base Catalysis

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine.[6][8] The reaction mechanism proceeds through a series of well-defined steps:

-

Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial for the reaction to proceed under mild basic conditions.[9]

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. This results in the formation of a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the catalyst, yielding an aldol-type addition product.

-

Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous and driven by the formation of a conjugated system.

A variation of the mechanism involves the initial formation of an iminium ion from the reaction of the aldehyde with a secondary amine catalyst like piperidine. This iminium ion is more electrophilic than the corresponding aldehyde, thus facilitating the nucleophilic attack by the enolate.[8]

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed procedures for the Knoevenagel condensation of a representative pyrimidine aldehyde, pyrimidine-5-carboxaldehyde, with three commonly used active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| Pyrimidine-5-carboxaldehyde | C5H4N2O | 108.10 | ≥97% | Commercially available | |

| Malononitrile | CH2(CN)2 | 66.06 | ≥99% | Commercially available | Toxic, handle with care. |

| Ethyl Cyanoacetate | C5H7NO2 | 113.11 | ≥98% | Commercially available | |

| Barbituric Acid | C4H4N2O3 | 128.09 | ≥99% | Commercially available | |

| Piperidine | C5H11N | 85.15 | ≥99% | Commercially available | Corrosive, handle in a fume hood. |

| Ethanol (Absolute) | C2H5OH | 46.07 | ≥99.5% | Commercially available | |

| Deionized Water | H2O | 18.02 |

Protocol 1: Synthesis of 2-(pyrimidin-5-ylmethylene)malononitrile

This protocol is adapted from established procedures for the condensation of heteroaromatic aldehydes with malononitrile.[8]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve pyrimidine-5-carboxaldehyde (1.08 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol, 10 mol%) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(pyrimidin-5-yl)acrylate

This procedure is based on the synthesis of similar cyanoacrylates from heteroaromatic aldehydes.[10]

-

Reaction Setup: In a 100 mL round-bottom flask, combine pyrimidine-5-carboxaldehyde (1.08 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).

-

Catalyst Addition: Add piperidine (0.1 mL, 1 mmol, 10 mol%) to the mixture and equip the flask with a reflux condenser.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2 v/v). The reaction is generally complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Protocol 3: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines via Knoevenagel Condensation

This protocol demonstrates a downstream application of the Knoevenagel condensation in a one-pot, three-component reaction to synthesize medicinally important pyrano[2,3-d]pyrimidine derivatives.[11][12][13]

-

Reaction Setup: In a 100 mL round-bottom flask, add barbituric acid (1.28 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) to a mixture of water and ethanol (1:1, 20 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as L-proline (5 mol%) or piperidine (10 mol%).[9]

-

Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C). The reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of barbituric acid and subsequent cyclization.

-

Product Isolation: The product often precipitates from the reaction mixture upon completion (monitor by TLC). Collect the solid by filtration, wash with cold water and then with cold ethanol.

-

Purification: The product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water.

Caption: General experimental workflow for Knoevenagel condensation.

Product Characterization

The synthesized pyrimidine-based Knoevenagel adducts can be characterized using standard spectroscopic techniques.

| Product | Appearance | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| 2-(pyrimidin-5-ylmethylene)malononitrile | Crystalline solid | 8.85 (s, 1H, vinyl H), 9.20 (s, 2H, pyrimidine H-4,6), 9.35 (s, 1H, pyrimidine H-2) | 85.6 (C(CN)2), 112.9 (CN), 111.9 (CN), 156.5 (C=C), 154.6, 152.3, 135.6, 127.0, 124.3 (pyrimidine carbons) | 2220-2230 (C≡N), 1580-1600 (C=C) | [M+H]+ calculated for C9H5N4: 157.056, found: 157.055 |

| Ethyl (E)-2-cyano-3-(pyrimidin-5-yl)acrylate | Pale yellow solid | 1.35 (t, 3H, CH3), 4.30 (q, 2H, CH2), 8.50 (s, 1H, vinyl H), 9.15 (s, 2H, pyrimidine H-4,6), 9.30 (s, 1H, pyrimidine H-2) | 14.2 (CH3), 62.5 (CH2), 105.1 (C-CN), 116.8 (CN), 152.0 (C=C), 162.5 (C=O), 158.0, 155.5, 138.0 (pyrimidine carbons) | 2225 (C≡N), 1720 (C=O), 1620 (C=C) | [M+Na]+ calculated for C10H9N3O2Na: 226.059, found: 226.058 |

| Pyrano[2,3-d]pyrimidine derivative | White to off-white solid | Varies depending on aldehyde used. Typically shows signals for aromatic protons, pyrimidine protons, and a characteristic singlet for the pyran CH. | Varies depending on substituents. | 3400-3200 (NH), 2200 (C≡N), 1700-1650 (C=O) | Varies. |

Note: The spectral data provided are representative and may vary slightly depending on the specific reaction conditions and instrumentation used.[6][14][15]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure purity of reagents. Consider using a different catalyst or solvent.[16] |

| Side reactions. | The Knoevenagel condensation can be a competing pathway in other reactions like the Biginelli synthesis.[12] To favor the Knoevenagel product, ensure equimolar amounts of the aldehyde and active methylene compound. | |

| Formation of Byproducts | Self-condensation of the aldehyde. | This is more likely with a strong base. Use a weak base like piperidine or pyridine. |

| Michael addition. | The product can sometimes react further with another equivalent of the active methylene compound. Use a slight excess of the aldehyde to minimize this.[16] | |

| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | After the reaction, try to remove the solvent under reduced pressure and then add a non-polar solvent like hexane to precipitate the product. |

| Oily product. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |

Conclusion

The Knoevenagel condensation offers a robust and efficient method for the synthesis of a diverse range of pyrimidine derivatives. The straightforward experimental procedures, mild reaction conditions, and high yields make it an attractive strategy for both academic research and industrial applications. The resulting α,β-unsaturated pyrimidine compounds are valuable intermediates for the synthesis of more complex heterocyclic systems with significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols and data presented in this application note provide a solid foundation for researchers to explore the vast chemical space of pyrimidine-based compounds.

References

-

Bayat, M., Bayat, Y., & Shafei Asayesh, S. (2012). One-pot synthesis of 2H-pyrano[2,3-d]pyrimidine derivatives. Monatshefte für Chemie - Chemical Monthly, 143(3), 543-547. Available from: [Link]

-

Balalaie, S., Ramezan-Zadeh, F., & Sheikh-Amiri, M. (2009). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Journal of the Iranian Chemical Society, 6(2), 436-442. Available from: [Link]

-

Dekamin, M. G., Eslami, M., & Maleki, A. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 7(1), 35. Available from: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). An Efficient and Green Synthesis of New 6-Iodo- Pyrano[2,3-d] Pyrimidine-4-Ones via a One-Pot Four-Component Reaction Followed by Iodocyclization in Water. Polycyclic Aromatic Compounds, 1-13. Available from: [Link]

-

Mohamadpour, F. (2022). Catalyst and solvent free synthesis of pyrano[2,3-d]pyrimidine scaffolds. ResearchGate. Available from: [Link]

-

de Oliveira, R. B., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-15. Available from: [Link]

-

de Oliveira, R. B., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available from: [Link]

-

Shirini, F., & Abedini, M. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 44(4), 335-340. Available from: [Link]

-

Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available from: [Link]

-

El-Metwaly, N. M. (2016). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry, 53(4), 1163-1172. Available from: [Link]

-

Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry. Available from: [Link]

-

Riedhammer, C., & Schmid, S. (2021). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Dalton Transactions. Available from: [Link]

-

Al-Ostath, A. H., et al. (2022). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Advances, 12(48), 31227-31240. Available from: [Link]

-

de Oliveira, R. B., et al. (2024). Piperidine-catalyzed Knoevenagel synthesis of (E)-2-cyano-3-(het)arylacrylamides. ResearchGate. Available from: [Link]

-

Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13145-13161. Available from: [Link]

-

Zhao, P., et al. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Yao Xue Xue Bao, 47(4), 421-429. Available from: [Link]

-

Ammazzalorso, A., et al. (2018). Discovery of a pyrimidine compound endowed with antitumor activity. Investigational New Drugs, 36(6), 959-970. Available from: [Link]

-

Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

-

Bakr, R. B., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(1), 1-20. Available from: [Link]

-

Uram, Ł., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. Available from: [Link]

-

Rojas-Altuve, A., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 14, 1188643. Available from: [Link]

-

Cope, A. C. (1937). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society, 59(12), 2327-2330. Available from: [Link]

-

Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(3), 136-143. Available from: [Link]

-

Fadda, A. A., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. Available from: [Link]

-

Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available from: [Link]

-

Al-Omran, F., et al. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(ii), 227-239. Available from: [Link]

Sources

- 1. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.ugm.ac.id [journal.ugm.ac.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. sid.ir [sid.ir]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde in Agrochemical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of modern agrochemicals. Its strategic importance lies in the versatile reactivity of its constituent functional groups: two electrophilic chlorine atoms at the C4 and C6 positions, a reactive formyl (aldehyde) group at the C5 position, and a methylthio group at C2. This unique combination allows for a programmed, step-wise modification of the pyrimidine core, enabling the construction of a diverse array of complex molecules with potent fungicidal, herbicidal, and insecticidal activities.[1][2]

The chlorine atoms are excellent leaving groups, susceptible to nucleophilic aromatic substitution, providing a primary route for introducing complexity. The aldehyde group is a key handle for chain extension, cyclization reactions, and conversion to other critical functional groups like carboxylic acids or amines. This guide provides an in-depth exploration of its applications and detailed protocols for its derivatization.

Physicochemical Data

A summary of the key properties of the title compound is presented below for easy reference in experimental design.

| Property | Value | References |

| CAS Number | 33097-11-9 | [3][4] |

| Molecular Formula | C₆H₄Cl₂N₂OS | [3][4] |

| Molecular Weight | 223.08 g/mol | [3][4] |

| Synonyms | 4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine | [3][4] |

| Purity | Typically ≥97% | [3][4] |

| Family | Halogenated Heterocycles | [3][4] |

Core Synthetic Pathways in Agrochemical Development

The reactivity of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde can be strategically harnessed to synthesize various classes of agrochemicals. The following sections outline the principal synthetic routes.

Synthesis of Fungicide Scaffolds

The pyrimidine skeleton is a well-established pharmacophore in agricultural fungicides, with commercial products like cyprodinil and diflumetorim demonstrating its efficacy.[1] The aldehyde functionality of the title compound is particularly useful for constructing fused heterocyclic systems or for creating Schiff base intermediates that are precursors to biologically active molecules.

A common strategy involves the condensation of the aldehyde with a nitrogen-based nucleophile (e.g., hydrazine, hydroxylamine, or anilines) followed by intramolecular cyclization or further modification. For instance, reaction with a substituted hydrazine can lead to the formation of a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its biological activities.

Caption: Synthesis of a fungicide scaffold from the title compound.

Synthesis of Herbicidal Agents

Certain classes of pyrimidine-based herbicides, such as the 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids, have shown significant activity.[5] Accessing the crucial carboxylic acid moiety at the C5 position is straightforward starting from the 5-carbaldehyde derivative. A mild oxidation reaction converts the aldehyde into a carboxylic acid, which can then be esterified or converted to an amide to generate a library of potential herbicide candidates. This transformation underscores the utility of the aldehyde as a masked carboxyl group.

Synthesis of Insecticide Intermediates

Research has demonstrated that novel pyrimidine derivatives can exhibit potent insecticidal activity.[6] The primary route for generating diversity in this context involves the sequential nucleophilic substitution of the two chlorine atoms at the C4 and C6 positions. These positions exhibit differential reactivity, which can sometimes be exploited for regioselective substitution. By reacting the dichloro-pyrimidine core with various amines, thiols, or alcohols, chemists can rapidly assemble a large number of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern insecticide discovery. The aldehyde can be retained or modified in a subsequent step.

Experimental Protocols

The following protocols are representative examples of key transformations involving 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Oxidation to 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid (Herbicide Precursor)

This protocol describes the conversion of the C5-aldehyde to a carboxylic acid, a key step in synthesizing pyrimidinecarboxylic acid herbicides. The choice of a mild oxidant like potassium permanganate under controlled pH is crucial to prevent undesired side reactions.

Materials and Reagents

| Reagent | Supplier | Grade |

| 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Commercial | ≥97% |

| Potassium permanganate (KMnO₄) | Commercial | ACS Reagent |

| Sodium carbonate (Na₂CO₃) | Commercial | Anhydrous |

| Sodium bisulfite (NaHSO₃) | Commercial | Reagent |

| Hydrochloric acid (HCl) | Commercial | 37% |

| Acetone | Commercial | ACS Grade |

| Deionized Water | In-house | --- |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.23 g (10 mmol) of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde in 100 mL of acetone.

-

Preparation of Oxidant: In a separate beaker, dissolve 1.74 g (11 mmol) of potassium permanganate in 50 mL of deionized water.

-

Oxidation Reaction: Cool the acetone solution to 0-5 °C using an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and the brown manganese dioxide precipitate dissolves.

-

Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired carboxylic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed for further purification.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Potassium permanganate is a strong oxidizing agent; handle with care.

Protocol 2: Synthesis of a Schiff Base via Condensation (Fungicide/Insecticide Precursor)

This protocol demonstrates the reactivity of the aldehyde group by forming a Schiff base (imine) with a primary amine. This is a foundational step for creating more complex derivatives.

Caption: Experimental workflow for Schiff base synthesis.

Materials and Reagents

| Reagent | Supplier | Grade |

| 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Commercial | ≥97% |

| Aniline | Commercial | ReagentPlus®, ≥99% |

| Ethanol | Commercial | 200 proof |

| Acetic Acid | Commercial | Glacial |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 2.23 g (10 mmol) of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde and 50 mL of ethanol. Stir until fully dissolved.

-

Addition of Amine: Add 0.93 g (10 mmol) of aniline to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the formation of the product using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven to obtain the final Schiff base derivative.

Causality and Experimental Rationale

-

Chlorination Step: The synthesis of the parent 4,6-dichloro-pyrimidine scaffold often starts from a 4,6-dihydroxy precursor. The use of phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of an amine like N,N-dimethylaniline, is the standard and most effective method for this conversion.[7] The catalyst activates the POCl₃, facilitating the substitution of hydroxyl groups with chlorine.

-

Selective Reactivity: The C4 and C6 positions of the pyrimidine ring are electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a scaffold, allowing for the introduction of diverse amine side chains common in modern agrochemicals. The relative reactivity of the C4 versus C6 positions can be influenced by steric and electronic factors of both the pyrimidine and the incoming nucleophile, sometimes allowing for selective functionalization.

-

Aldehyde as a Versatile Handle: The C5-aldehyde is less electrophilic than the carbon atoms at C4/C6. This allows for reactions like nucleophilic substitution at the chloro-positions to be carried out while leaving the aldehyde intact for subsequent transformations, such as the oxidation or condensation reactions detailed in the protocols above.

References

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.

- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Apollo Scientific.

- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

- Pydiflumetofen Co-Formulated with Prothioconazole: A Novel Fungicide for Fusarium Head Blight and Deoxynivalenol Control. MDPI.

- 4, 6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde, min 97%, 10 grams.

- 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde (97%). Amerigo Scientific.

- Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed.

- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.

- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.

- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv

- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.

- CAS 33097-12-0 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime. BOC Sciences.

- Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.

- 2-(Propylthio)pyrimidine-5-carbaldehyde. Chem-Impex.

- Herbicidal compositions based on 2,4-diamino-6-chloro-5-methylthio-pyrimidine and diclofop methyl, and process for the treatment of cultures with the aid of said compositions.

Sources

- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

- 6. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

Strategic Amination of the Dichloropyrimidine Core: Regiocontrol and Synthetic Protocols

Executive Summary

The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., Pazopanib, Brigatinib) and antiviral agents. The core challenge in utilizing this scaffold is controlling regioselectivity . Due to the electronic asymmetry of the pyrimidine ring, the C4 and C2 positions exhibit distinct electrophilicities.

This guide provides a definitive workflow for introducing amine groups to this core. It prioritizes the standard C4-selective nucleophilic aromatic substitution (

Mechanistic Grounding: The Regioselectivity Paradigm

Before attempting synthesis, one must understand the electronic bias of the substrate.

-

The C4 Preference: Nucleophilic attack at the C4 position is kinetically and thermodynamically favored over C2.

-

Electronic Factor: The nitrogen atoms at positions 1 and 3 render the ring electron-deficient. The C4 position is para-like to N1 and ortho-like to N3, creating a highly electrophilic center.

-

Intermediate Stability: The Meisenheimer complex formed upon attack at C4 is stabilized by resonance involving both ring nitrogens, whereas attack at C2 offers less effective resonance stabilization [1].

-

-

The "C6 Effect" (Critical Exception): If the pyrimidine core already possesses an electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe), the Lowest Unoccupied Molecular Orbital (LUMO) coefficients redistribute, often reducing C4 selectivity or even favoring C2 [2].

Visualization: Reaction Logic Flow

The following diagram illustrates the decision tree for functionalizing 2,4-dichloropyrimidine.

Figure 1: Decision logic for sequential amination. The standard pathway (Blue -> Green) exploits the natural C4 electrophilicity.

Protocol A: Regioselective at C4 (First Amination)

This protocol is designed to maximize yield of the 4-amino-2-chloro product while minimizing double-addition or C2-substitution.

Reagents & Parameters

| Component | Recommendation | Rationale |

| Solvent | Ethanol (EtOH), IPA, or DMF | Polar protic solvents often accelerate |

| Base | DIPEA (Hünig's Base) or Et3N | Scavenges HCl by-product. 1.2 – 1.5 equivalents.[1] |

| Temperature | 0°C to RT | Critical: Higher temperatures (>60°C) increase the risk of C2 attack or bis-substitution. |

| Stoichiometry | 1.0 : 1.05 (Substrate : Amine) | Slight excess of amine ensures conversion without promoting double addition. |

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and solvent (e.g., Ethanol, 10 vol).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add DIPEA (1.2 equiv) dropwise.

-

Amine Addition: Dissolve the Target Amine (1.05 equiv) in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Note: Slow addition keeps the local concentration of amine low, favoring the more reactive C4 position kinetically.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–12 hours.

-

Monitor: Check via TLC or LC-MS. Look for the consumption of starting material (SM) and formation of the mono-substituted product. If bis-product forms, lower the temperature for future runs.

-

-

Workup:

-

Option A (Precipitation): If using EtOH, pour the mixture into ice water. The product often precipitates. Filter and wash with cold water.

-

Option B (Extraction): Remove volatiles in vacuo. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Protocol B: Accessing the C2 Position (Second Amination)

Once the C4 position is substituted, the pyrimidine ring becomes deactivated (more electron-rich). Displacing the C2-chloride requires significantly more energy or catalytic assistance.

Method B1: Microwave-Assisted Thermal Displacement

Best for aliphatic, nucleophilic amines.

-

Setup: In a microwave vial, combine the 4-amino-2-chloropyrimidine intermediate (1.0 equiv), Second Amine (2.0 – 3.0 equiv), and n-Butanol or NMP (solvent).

-

Irradiation: Heat to 120–160°C for 10–30 minutes in a microwave reactor [3].

-

Purification: These reactions often require reverse-phase HPLC or column chromatography as conversion may not be 100%.

Method B2: Buchwald-Hartwig Cross-Coupling

Required for aromatic amines, hindered amines, or when thermal conditions degrade the substrate.

Diagram: Catalytic Cycle Overview

Figure 2: Simplified Buchwald-Hartwig cycle for C2-amination.

Protocol:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Reagents: Add:

-

Substrate: 4-amino-2-chloropyrimidine derivative (1.0 equiv).

-

Amine: 1.2 equiv.

-

Catalyst: Pd2(dba)3 (5 mol%) or Pd(OAc)2.

-

Ligand: Xantphos or BrettPhos (10 mol%). Note: Bidentate ligands like Xantphos are crucial for stabilizing the Pd center during the difficult oxidative addition to the electron-rich chloropyrimidine [4].

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

-

-

Reaction: Seal and heat to 100°C for 4–16 hours.

-

Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Poor Regioselectivity (Mix of C2/C4) | Temperature too high during Step 1. | Conduct amine addition at -10°C or -20°C. |

| Bis-substitution during Step 1 | Excess amine or fast addition. | Strictly control stoichiometry (1.05 equiv) and use syringe pump addition. |

| No Reaction at C2 (Thermal) | Deactivated ring system. | Switch to Method B2 (Buchwald-Hartwig) . Thermal |

| Hydrolysis of Chloride | Wet solvents or hygroscopic base. | Use anhydrous solvents (DMF/DMSO) and store bases properly. |

References

-

Regioselectivity Mechanisms

- WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

-

C2-Selective Strategies & Exceptions

- Luo, J., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society.

-